molecular formula C14H12O3 B1611860 2-Methoxy-4-phenylbenzoic acid CAS No. 175153-18-1

2-Methoxy-4-phenylbenzoic acid

Cat. No. B1611860
Key on ui cas rn: 175153-18-1
M. Wt: 228.24 g/mol
InChI Key: WRDIRXZLYQHBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006454B2

Procedure details

To a cold solution of 3-methoxy-biphenyl-4-carboxaldehyde (0.32 g, 1.5 mmol) in acetone (10 mL), the Jone's reagent was added slowly drop wise at 0° C. until the reaction completes. Acetone was removed completely and the resulting residue was diluted with water, extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over sodium sulphate and concentrated to obtain the title compound (0.25 g, 73.5%)
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
73.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[CH:9]=[O:10].CC(C)=[O:19]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[C:9]([OH:19])=[O:10]

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
COC=1C=C(C=CC1C=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was removed completely
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.